Cohumulone
Overview
Description
Cohumulone is one of five alpha acid analogs in hop resin, the others being adhumulone, humulone, prehumulone, and posthumulone . These analogs serve as precursors to iso-alpha acids, the predominant contributors of bitterness in beer . Cohumulone levels vary between roughly 20% and 50% of total alpha acids, depending on the variety .
Synthesis Analysis
Cohumulone, along with its analogs, are α-acids found in the resin of hops (Humulus lupulus). They are precursors to iso-α-acids . The synthesis of acylphloroglucinol, mono-prenylated acylphloroglucinol, and di-prenylated acylphloroglucinol were performed according to an established aromatic prenylation method .Molecular Structure Analysis
Cohumulone has a molecular formula of C20H28O5, with an average mass of 348.433 Da and a monoisotopic mass of 348.194000 Da . It is one of the α-acids found in the resin of hops, serving as a precursor to iso-α-acids .Chemical Reactions Analysis
The isomerization mechanism of the α-acid, cohumulone, was elucidated using density functional theory in conjunction with the polarizable continuum model or 3D-RISM integral equation theory of liquids .Physical And Chemical Properties Analysis
Cohumulone is a bitter-tasting compound found in hop resin . It has a molecular formula of C20H28O5, with an average mass of 348.433 Da and a monoisotopic mass of 348.194000 Da .Scientific Research Applications
Brewing and Beer Bitterness
Cohumulone, a significant constituent in some hop varieties, contributes to the bittering of beer. Its structure, a lower homologue of humulone with an isobutyryl side-chain, influences the bitterness intensity in beer. Howard (1954) reviewed the chemistry and brewing behavior of cohumulone, emphasizing its role in beer flavor profile (Howard, 1954). Furthermore, Meilgaard (1960) discussed the impact of cohumulone on beer bitterness and the methods to assess its contribution, highlighting the complex relationship between hop components and beer flavor (Meilgaard, 1960).
Bacteriostatic Activities
Cohumulone exhibits bacteriostatic activities, particularly against gram-positive bacteria. Hough, Howard, and Slater (1957) measured the bacteriostatic effects of cohumulone and other hop resin materials, finding significant activity against certain Lactobacillus species (Hough et al., 1957).
Environmental Influences on Cohumulone Composition
Environmental conditions significantly impact the proportions of cohumulone in hops. Hautke and Petříček (1967) studied the influence of climatic conditions on the composition of α acids, including cohumulone, in hops, revealing that cohumulone content varies with climate (Hautke & Petříček, 1967).
Analytical Methods for Quantification
Analytical methods have been developed for the quantification of cohumulone in hops and hop products. Hoek, Hermans-Lokkerbol, and Verpoorte (2001) introduced an NMR-based method for quantifying α-acids including cohumulone, offering a reliable alternative to previous techniques (Hoek et al., 2001).
Chemical Transformations
Studies have also focused on the chemical transformations of cohumulone. Cook, Howard, and Slater (1955) investigated the oxidation of cohumulone, contributing to the understanding of its chemical properties and potential transformations during brewing processes (Cook et al., 1955).
Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to uncover the constituents responsible for the sedative and hypnotic properties of hops, including cohumulone . There is also an ongoing search for selective AKR1B10 inhibitors that do not interact with endogenous AKR1A1 and AKR1B1-driven detoxification systems . The results of these studies could lead to the development of novel and selective AKR1B10-inhibitors based on hop-derived α-acids .
properties
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cohumulone | |
CAS RN |
511-25-1, 142628-20-4 | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cohumulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cohumulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COHUMULONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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